Norgesic Forte is a pharmaceutical compound that combines three active ingredients: Orphenadrine Citrate, Aspirin, and Caffeine. Each tablet contains 50 mg of Orphenadrine Citrate, 770 mg of Aspirin, and 60 mg of Caffeine. This combination is primarily used for the symptomatic relief of mild to moderate pain associated with acute musculoskeletal disorders. The analgesic properties of Orphenadrine, along with the anti-inflammatory effects of Aspirin and the stimulant action of Caffeine, contribute to its therapeutic efficacy .
Norgesic Forte is classified as a prescription medication and is categorized under nonsteroidal anti-inflammatory drugs (NSAIDs) due to its Aspirin content. The specific classification of Orphenadrine Citrate places it among muscle relaxants, while Caffeine is recognized as a central nervous system stimulant. This multi-faceted classification allows Norgesic Forte to address pain relief through various mechanisms .
The synthesis of Norgesic Forte involves the individual preparation of its components:
The final formulation combines these active ingredients with excipients such as anhydrous lactose and colloidal silicon dioxide to ensure proper tablet formation and stability .
The primary chemical reactions relevant to Norgesic Forte involve:
These reactions are crucial for ensuring the stability and efficacy of the final pharmaceutical product .
Norgesic Forte exerts its effects through multiple mechanisms:
Norgesic Forte is primarily indicated for:
Clinical studies have demonstrated its effectiveness in reducing pain levels significantly over several days, making it a valuable option for patients suffering from conditions like low back pain .
Norgesic Forte combines three pharmacologically active compounds: orphenadrine citrate (50 mg), aspirin (770 mg), and caffeine (60 mg) per tablet [1] [2]. This triple-component design targets distinct pathways to achieve synergistic relief for acute musculoskeletal pain.
Orphenadrine citrate (C₂₄H₃₁NO₈) is the citrate salt of orphenadrine, a tertiary amine with structural similarities to diphenhydramine. Key molecular properties include:
Table 1: Molecular Properties of Active Ingredients
Compound | Chemical Formula | Molecular Weight (g/mol) | Solubility |
---|---|---|---|
Orphenadrine citrate | C₂₄H₃₁NO₈ | 461.51 | Sparing in water |
Aspirin (acetylsalicylic acid) | C₉H₈O₄ | 180.16 | Freely in alcohol |
Caffeine | C₈H₁₀N₄O₂ | 194.19 | Freely in chloroform |
Aspirin (acetylsalicylic acid) is a non-selective, irreversible cyclooxygenase (COX) inhibitor:
Caffeine (1,3,7-trimethylxanthine) enhances analgesic efficacy through:
The multilayer tablet design incorporates excipients optimizing stability and bioavailability:
Table 2: Key Excipients and Functions
Excipient | Function | Role in Formulation |
---|---|---|
Anhydrous lactose | Filler/diluent | Enhances tablet mass & stability |
Colloidal silicon dioxide | Glidant | Improves powder flow |
Zinc stearate | Lubricant | Prevents sticking to dies |
Povidone | Binder | Promotes granule cohesion |
Pregelatinized starch | Disintegrant | Facilitates tablet breakdown |
The components exhibit complementary pharmacokinetic profiles enabling sustained action:
Caffeine: Peak plasma concentrations within 30–60 minutes [5] [6].
Metabolism:
Caffeine: Demethylated by CYP1A2 to paraxanthine [6].
Excretion & Half-Lives:
Table 3: Pharmacokinetic Parameters
Parameter | Orphenadrine Citrate | Aspirin | Caffeine |
---|---|---|---|
Bioavailability | >90% | 80–100% | ~100% |
Protein Binding | 95% | 50–80% | 25–36% |
Primary Metabolism | Hepatic (CYP3A4) | Esterases | Hepatic (CYP1A2) |
Elimination t½ | 14–20 hours | 2–3 hours | 3–7 hours |
The prolonged half-life of orphenadrine compensates for the shorter durations of aspirin and caffeine, enabling sustained musculoskeletal relief [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: